11,17,21-Trihydroxypregna-1,4-diene-3,20-dione is a steroid compound that belongs to the class of synthetic corticosteroids. It is primarily recognized for its significant biological activity and therapeutic potential. This compound features three hydroxyl groups at the 11, 17, and 21 positions of the steroid nucleus, which contribute to its pharmacological effects.
This compound is classified under glucocorticoids, a class of corticosteroids that are involved in various physiological processes including metabolism and immune response regulation. Its structural characteristics align it with other steroid hormones, making it a subject of interest in both biological and chemical research .
The synthesis of 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione typically involves several steps:
The industrial production of this compound often employs advanced techniques such as flow chemistry to enhance yield and minimize by-products. This optimization is crucial for ensuring consistency in large-scale chemical synthesis.
The molecular formula for 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione is , indicating that it contains 21 carbon atoms, 28 hydrogen atoms, and 5 oxygen atoms. The structural representation highlights the arrangement of hydroxyl groups and the steroid nucleus.
The compound undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione involves its interaction with steroid hormone receptors. Upon binding to these receptors, it activates or inhibits specific signaling pathways related to gene expression and metabolic processes. This interaction influences various physiological responses including anti-inflammatory effects and modulation of immune responses .
The physical properties include:
Key chemical properties involve:
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione has several scientific applications:
This compound continues to be an important subject of study due to its biological significance and potential therapeutic applications in medicine and pharmacology.
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione (prednisolone) is a bioactive glucocorticoid derivative that occupies a critical node in corticosteroid metabolic networks. It arises from the enzymatic dehydrogenation of cortisol (hydrocortisone), where it functions both as an active metabolite and an intermediary in glucocorticoid activation pathways [3] [10]. This compound retains the core 21-carbon pregnane skeleton but is distinguished by a Δ1,2 double bond in ring A, which enhances its glucocorticoid receptor binding affinity and anti-inflammatory potency compared to cortisol [4] [9]. Within endogenous pathways, it represents a minor branch diverging from canonical mineralocorticoid/glucocorticoid synthesis, primarily in hepatic and renal tissues [10].
Table 1: Positional Comparison of Key Glucocorticoid Intermediates
Compound | Core Structure | Functional Groups | Biological Role |
---|---|---|---|
Cortisol (Precursor) | Pregn-4-ene-3,20-dione | 11β,17α,21-Trihydroxy | Primary glucocorticoid hormone |
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione | Pregna-1,4-diene-3,20-dione | 11β,17α,21-Trihydroxy | Activated metabolite |
Corticosterone | Pregn-4-ene-3,20-dione | 11β,21-Dihydroxy | Mineralocorticoid precursor |
The stereospecific hydroxylation pattern of this compound is enzymatically conferred through sequential cytochrome P450 (CYP)-catalyzed reactions:
The final Δ1,2-dehydrogenation is facilitated by hepatic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and a Δ4,5-ketosteroid isomerase, introducing the C1-C2 double bond that defines prednisolone [3] [9].
Table 2: Enzymatic Modifications in Biosynthesis
Position | Enzyme | Cofactors | Tissue Localization | Structural Impact |
---|---|---|---|---|
C-11β | CYP11B1 | O₂, NADPH, adrenodoxin | Adrenal mitochondria | Enables receptor binding |
C-17α | CYP17A1 | O₂, NADPH | Adrenal cortex | Diverts synthesis from mineralocorticoids |
C-21 | CYP21A2 | O₂, NADPH | Endoplasmic reticulum | Prerequisite for glucocorticoid activity |
Δ1,2 bond | 11β-HSD1/Isomerase | NADP⁺ | Liver/kidney | Enhances anti-inflammatory potency |
Though predominantly an active metabolite of cortisol, this compound also serves as a precursor to further oxidized and conjugated derivatives:
Notably, the Δ1,2 unsaturation impedes aldosterone synthase (CYP11B2) activity, preventing mineralocorticoid byproduct formation [6].
Table 3: Key Metabolic Transformations
Metabolic Step | Catalyst | Product | Biological Consequence |
---|---|---|---|
Δ1,2-Dehydrogenation | 11β-HSD1/Isomerase | 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione | Enhanced glucocorticoid activity |
C-20 Reduction | 20β-HSD | 20β-Dihydroprednisolone | Inactivation |
21-O-Glucuronidation | UGT2B7 | Prednisolone 21-glucuronide | Excretion |
11β-Dehydrogenation | 11β-HSD2 | Prednisone | Reversible inactivation |
Comprehensive Compound Nomenclature
Table 4: Systematic and Common Names of 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione
Nomenclature Type | Name | Source |
---|---|---|
IUPAC Name | (11β)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione | [9] [10] |
Synonyms | Prednisolone; Δ1-Cortisol; 1-Dehydrohydrocortisone | [3] [9] [10] |
Pharmaceutical Names | Prednisolone; Delta-Cortef; Meti-Derm | [4] [10] |
CAS Registry Numbers | 50-24-8 (prednisolone); 52438-85-4 (unspecified stereoisomer) | [7] [10] |
Molecular Formula | C₂₁H₂₈O₅ | [1] [7] [10] |
Stereochemical Designation | 7 defined stereocenters (8S,9S,10R,11S,13S,14S,17R) | [6] [7] |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: